9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anti-mycobacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction is characterized by its eco-friendly nature and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed carbonylative coupling reactions has also been explored for the efficient synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits significant anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.
Medicine: Potential therapeutic agent for inflammatory disorders and tuberculosis
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key signaling pathways involved in inflammation. It targets the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism makes it a promising candidate for the treatment of inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Exhibits similar anti-inflammatory properties.
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: Known for its anti-mycobacterial activity.
Uniqueness
What sets 9-(4-isopropylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its unique substitution pattern, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
9-(4-propan-2-ylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H25NO3/c1-4-5-17-12-22(25)27-23-19(17)10-11-21-20(23)13-24(14-26-21)18-8-6-16(7-9-18)15(2)3/h6-12,15H,4-5,13-14H2,1-3H3 |
InChI Key |
PTIRQVSZRGEJRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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